
Proglumida
Descripción general
Descripción
Proglumide es un compuesto farmacéutico conocido por su capacidad para inhibir la motilidad gastrointestinal y reducir las secreciones gástricas. Actúa como un antagonista de la colecistoquinina, bloqueando tanto los subtipos A como B de la colecistoquinina . Inicialmente, se usó principalmente en el tratamiento de las úlceras estomacales, pero desde entonces ha sido reemplazado en gran medida por medicamentos más nuevos para esta aplicación . Proglumide también tiene efectos secundarios interesantes, como mejorar la analgesia producida por los medicamentos opioides y prevenir o revertir el desarrollo de tolerancia a estos medicamentos .
Aplicaciones Científicas De Investigación
Clinical Applications
2.1 Nonalcoholic Steatohepatitis
Proglumide has shown promise in reversing nonalcoholic steatohepatitis (NASH) in murine models. Research indicates that proglumide treatment significantly reduces histological and biochemical markers of NASH, including liver inflammation and fibrosis. In a study involving CDE-fed mice, proglumide administration led to decreased serum transaminases and improved histological scores related to liver damage .
Parameter | CDE Diet | CDE + Proglumide |
---|---|---|
Aspartate Aminotransferase | Elevated | Significantly Reduced |
Alanine Aminotransferase | Elevated | Significantly Reduced |
Fibrosis Score | High | Low |
2.2 Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), proglumide has been investigated for its ability to enhance the efficacy of immune checkpoint inhibitors. Studies have demonstrated that proglumide treatment can alter the tumor microenvironment by decreasing fibrosis and increasing CD8+ T cell infiltration in HCC models. This suggests a potential role for proglumide as an adjunct therapy in cancer immunotherapy .
Pharmacokinetics and Safety
Proglumide has been assessed for its pharmacokinetic properties in both healthy individuals and those with liver impairment. A study reported that proglumide is safe for use in patients with cirrhosis, showing similar pharmacokinetic profiles compared to healthy controls. Peak plasma concentrations were observed at approximately one hour post-administration, with a serum elimination half-life of around three hours .
Group | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
---|---|---|---|
Healthy Controls | 7847 | 1 | 3 |
Child-Pugh A | 9721 | 1 | 3 |
Child-Pugh B | 10635 | 1 | 3 |
Case Studies
4.1 Case Study: Proglumide in NASH
A murine model study demonstrated that proglumide significantly improved biochemical markers associated with NASH after eight weeks of treatment. Histological analysis confirmed reduced steatosis and fibrosis compared to untreated controls .
4.2 Case Study: Proglumide in HCC
In another study focusing on HCC, mice treated with proglumide showed a marked decrease in tumor growth and improved survival rates when combined with PD-1 antibodies. The therapy was associated with a significant reduction in fibrosis-associated genes, indicating a dual role in both tumor suppression and modulation of the tumor microenvironment .
Mecanismo De Acción
Proglumide ejerce sus efectos actuando como un antagonista de la colecistoquinina. Bloquea los receptores A y B de la colecistoquinina, que están involucrados en la regulación de la motilidad gastrointestinal y las secreciones gástricas . Al inhibir estos receptores, proglumide reduce la motilidad del tracto gastrointestinal y disminuye la secreción de ácidos gástricos. Además, se ha demostrado que proglumide mejora los efectos analgésicos de los medicamentos opioides al prevenir el desarrollo de tolerancia, posiblemente a través de interacciones con los receptores opioides .
Análisis Bioquímico
Biochemical Properties
Proglumide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily functions as a cholecystokinin antagonist, which means it blocks the action of the peptide hormone cholecystokinin. This interaction occurs at the cholecystokinin A and B receptors, inhibiting their activity . Additionally, proglumide has been shown to enhance the analgesic effects of opioid drugs by preventing or reversing the development of tolerance to these drugs . This is achieved through its action on the δ-opioid receptor, where it acts as an agonist .
Cellular Effects
Proglumide influences various cellular processes and functions. It has been observed to enhance the efficacy of immune checkpoint antibodies in hepatocellular carcinoma by increasing the number of intratumoral CD8+ T cells and altering gene expression related to fibrosis and epithelial-to-mesenchymal transition . Furthermore, proglumide has neuroprotective effects against status epilepticus, ameliorating neurobehavioral and biochemical deficits in animal models . It also affects cell signaling pathways, particularly those involving cholecystokinin and opioid receptors .
Molecular Mechanism
At the molecular level, proglumide exerts its effects by binding to cholecystokinin receptors and blocking their activity . This inhibition prevents the usual physiological responses mediated by cholecystokinin, such as gastric secretion and gastrointestinal motility. Proglumide also interacts with opioid receptors, particularly the δ-opioid receptor, where it acts as an agonist . This interaction enhances the analgesic effects of opioids and prevents the development of tolerance. Additionally, proglumide influences gene expression related to fibrosis and immune response in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proglumide have been studied over various time frames. It has been shown to have a serum elimination half-life of approximately 24 hours . In studies involving hepatocellular carcinoma, proglumide demonstrated long-term effects by decreasing fibrosis and improving survival rates when used in combination with immune checkpoint antibodies . Its stability and degradation over time have been assessed, showing consistent pharmacokinetic properties in subjects with hepatic impairment .
Dosage Effects in Animal Models
The effects of proglumide vary with different dosages in animal models. In studies involving status epilepticus, proglumide was administered at doses of 250, 500, and 750 mg/kg, showing significant neuroprotective effects at higher doses . At very high doses, proglumide may exhibit toxic or adverse effects, although specific toxic thresholds have not been extensively documented . In hepatocellular carcinoma models, proglumide was effective in reducing tumor growth and fibrosis at therapeutic doses .
Metabolic Pathways
Proglumide is involved in several metabolic pathways, primarily through its action on cholecystokinin receptors. It inhibits the action of cholecystokinin, thereby affecting gastrointestinal motility and gastric secretions . Additionally, proglumide’s interaction with opioid receptors influences metabolic flux and metabolite levels related to pain and analgesia . Its metabolism and excretion have been studied, showing consistent pharmacokinetic properties in both healthy subjects and those with hepatic impairment .
Transport and Distribution
Proglumide is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and reaches peak plasma concentrations within 1 hour of administration . The drug is distributed throughout the body, including the liver, where it exerts its therapeutic effects. Proglumide’s transport and distribution are influenced by its interactions with cholecystokinin and opioid receptors, which facilitate its localization to specific tissues .
Subcellular Localization
The subcellular localization of proglumide is primarily associated with its target receptors. It localizes to the cell membrane, where it binds to cholecystokinin and opioid receptors . This localization is crucial for its activity, as it allows proglumide to effectively inhibit receptor-mediated signaling pathways. Additionally, proglumide’s interaction with intracellular signaling molecules may influence its subcellular distribution and activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Proglumide se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de derivados del ácido glutámico con cloruro de benzoílo y dipropilamina. La ruta sintética general involucra los siguientes pasos:
Formación de ácido N-benzoilglutámico: El ácido glutámico se hace reaccionar con cloruro de benzoílo en presencia de una base para formar ácido N-benzoilglutámico.
Amidación: El ácido N-benzoilglutámico luego se hace reaccionar con dipropilamina para formar proglumide.
Las condiciones de reacción típicamente implican el uso de solventes orgánicos como diclorometano o cloroformo, y las reacciones se llevan a cabo a temperaturas controladas para asegurar altos rendimientos y pureza del producto final .
Métodos de producción industrial
En entornos industriales, la producción de proglumide sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores grandes y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia de la síntesis. El producto final se purifica mediante técnicas de cristalización o cromatografía para lograr el grado farmacéutico deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
Proglumide sufre varias reacciones químicas, que incluyen:
Oxidación: Proglumide se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir proglumide en sus formas reducidas.
Sustitución: Proglumide puede sufrir reacciones de sustitución, particularmente en las porciones de benzoílo y dipropilamina.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan típicamente en solventes orgánicos.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones suaves a moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de proglumide, como oxo-proglumide, proglumide reducido y derivados de proglumide sustituidos.
Comparación Con Compuestos Similares
Proglumide es único entre los antagonistas de la colecistoquinina debido a su capacidad para mejorar la analgesia opioide y prevenir la tolerancia a los opioides. Compuestos similares incluyen:
Loxiglumide: Otro antagonista de la colecistoquinina, pero no tiene los mismos efectos en la analgesia opioide.
Devazepide: Un antagonista selectivo del receptor A de la colecistoquinina con diferentes propiedades farmacológicas.
CI-988: Un antagonista selectivo del receptor B de la colecistoquinina utilizado en estudios de investigación.
En comparación con estos compuestos, la acción dual de proglumide tanto en los receptores A como B de la colecistoquinina, junto con sus efectos en la analgesia opioide, lo convierte en un compuesto único y valioso tanto en investigación como en entornos clínicos .
Actividad Biológica
Proglumide is a synthetic compound that acts as a cholecystokinin (CCK) receptor antagonist. It has garnered attention for its potential therapeutic applications, particularly in the context of liver diseases, cancer, and metabolic disorders. This article delves into the biological activities of proglumide, highlighting its mechanisms of action, clinical implications, and research findings.
Proglumide's primary mechanism involves the inhibition of CCK receptors, which play a critical role in gastrointestinal function and pancreatic enzyme secretion. By blocking these receptors, proglumide influences various biological pathways:
- Tumor Microenvironment Modulation : Proglumide has been shown to decrease fibrosis in tumor microenvironments and increase the infiltration of CD8+ T cells in tumors. This effect suggests a potential role in enhancing anti-tumor immunity and improving responses to immunotherapy .
- Interaction with FXR : Proglumide acts as a partial agonist at the farnesoid X receptor (FXR), which is involved in bile acid regulation and lipid metabolism. This interaction can restore FXR expression in liver tissues affected by nonalcoholic steatohepatitis (NASH), thereby improving liver function and reducing fibrosis .
- Gut Microbiome Alteration : Treatment with proglumide has been associated with beneficial changes in the gut microbiome, promoting the growth of beneficial bacteria while reducing harmful strains. This alteration may contribute to its therapeutic effects in metabolic disorders .
Clinical Implications
Proglumide's biological activity extends to various clinical applications:
- Liver Disease : In patients with liver conditions such as NASH, proglumide has demonstrated the ability to reverse fibrosis and improve liver histology. A study indicated that proglumide treatment led to significant reductions in collagen deposition and improved liver function markers .
- Cancer Therapy : Proglumide's immunomodulatory effects have been explored in cancer treatment. In murine models, it significantly increased the number of intratumoral CD8+ T cells when used alone or in combination with PD-1 antibodies, suggesting its potential as an adjunct therapy to enhance the efficacy of immune checkpoint inhibitors .
Case Studies
- Survival Rates in Cardiac Resection : A study involving patients undergoing cardiac resection showed that those treated with proglumide had improved survival rates over 10 years compared to controls (90.2% vs. 86.5% at 1 year). The study highlighted significant differences in survival based on tumor characteristics and treatment protocols .
- NASH Model : In a murine model of NASH, proglumide treatment prevented disease progression and restored normal FXR signaling pathways. The study utilized RNA sequencing to analyze changes in microbial composition and liver gene expression following proglumide administration .
Data Tables
Propiedades
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
Record name | Proglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-60-6 | |
Record name | Proglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proglumide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglumide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | proglumide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proglumide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of proglumide?
A1: Proglumide functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].
Q2: How does proglumide impact CCK-mediated signaling?
A2: By binding to CCK receptors, proglumide competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].
Q3: What are the downstream effects of proglumide's antagonism of CCK receptors?
A3: Proglumide's inhibition of CCK receptors leads to a range of effects, including:
- Reduced gastric acid secretion: Proglumide can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
- Altered pancreatic secretion: Proglumide has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, proglumide has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
- Potential anti-tumor effects: Research suggests that proglumide may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].
Q4: What is the molecular formula and weight of proglumide?
A4: Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.
Q5: Is there information available regarding proglumide's material compatibility and stability under various conditions?
A5: The provided research papers primarily focus on the pharmacological and biological aspects of proglumide. There is limited information on material compatibility and stability under various conditions within these papers.
Q6: How does modifying the structure of proglumide influence its activity and potency?
A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of proglumide can significantly impact its affinity for CCK receptors [].
- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].
Q7: What is known about the absorption, distribution, metabolism, and excretion of proglumide?
A7: The pharmacokinetic properties of proglumide have been evaluated in animal models and humans.
- Absorption: Proglumide is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
- Distribution: Proglumide can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].
Q8: What in vitro and in vivo models have been used to study the effects of proglumide?
A8: Various experimental models have been employed to investigate the effects of proglumide, including:
- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.